2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide 2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1797554-81-4
VCID: VC4475178
InChI: InChI=1S/C16H14ClF2NO2/c1-22-14(10-4-2-5-11(18)8-10)9-20-16(21)15-12(17)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H,20,21)
SMILES: COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)F
Molecular Formula: C16H14ClF2NO2
Molecular Weight: 325.74

2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

CAS No.: 1797554-81-4

Cat. No.: VC4475178

Molecular Formula: C16H14ClF2NO2

Molecular Weight: 325.74

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide - 1797554-81-4

Specification

CAS No. 1797554-81-4
Molecular Formula C16H14ClF2NO2
Molecular Weight 325.74
IUPAC Name 2-chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Standard InChI InChI=1S/C16H14ClF2NO2/c1-22-14(10-4-2-5-11(18)8-10)9-20-16(21)15-12(17)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H,20,21)
Standard InChI Key KBIPXBMJARBDDW-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)F

Introduction

2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a synthetic organic compound classified as a benzamide. It features a benzamide core with chlorine and fluorine substituents, along with a methoxyethyl group attached to the nitrogen atom. The molecular formula of this compound is C16H16ClF2N3O, and it has garnered attention for its potential applications in medicinal chemistry and biological research.

Synthesis Methods

The synthesis of 2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method requires careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.

Potential Applications and Biological Activity

This compound may modulate enzyme activity or receptor interactions, leading to various biological effects such as antimicrobial or anticancer properties. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential. The compound's classification as a benzamide suggests potential biological activity, particularly in pharmaceutical applications.

Comparison with Similar Compounds

Other benzamide derivatives, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, have been studied for their structural properties and biological activities. These compounds often exhibit unique crystal structures and biological activities, highlighting the importance of structural variations in benzamides .

CompoundMolecular FormulaBiological Activity
2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamideC16H16ClF2N3OPotential antimicrobial or anticancer properties
N-(2,3-Difluorophenyl)-2-fluorobenzamideC13H8F3NOStructural studies, potential pharmaceutical applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator